molecular formula C17H16N4O2 B2861036 3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034475-75-5

3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2861036
CAS RN: 2034475-75-5
M. Wt: 308.341
InChI Key: PMGOVWVMPQCBGF-UHFFFAOYSA-N
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Description

“3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound that has been studied for its potential anti-tubercular activity . It belongs to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been involved in the synthesis of novel pyrazine derivatives, showcasing its utility in creating diverse heterocyclic structures. For instance, reactions with different reagents have led to the formation of oxopyrazolinylpyridines, pyridopyrimidines, and pyridotriazines, expanding the chemical landscape for potential pharmacological applications (Ahmed et al., 2002).

Biological Activities

  • Research on pyrazine derivatives, including those similar in structure to 3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile, has highlighted their antimicrobial and anticancer properties. For example, certain synthesized pyridines from related carbonitriles demonstrated antibacterial and antitumor activities, suggesting the potential of these compounds in medicinal chemistry (Elewa et al., 2021).

Chemical Properties and Applications

  • The compound's derivatives have been utilized in the synthesis of potassium channel activators, indicating its versatility in drug development and the study of physiological processes (Bergmann et al., 1990).
  • Novel synthesis methods involving the compound have been developed to create fluorinated pyrazoles, a class with significant potential in medicinal chemistry due to their unique properties (Surmont et al., 2010).

Methodological Advances

  • The compound has facilitated the development of new synthetic routes for the creation of phenyl-substituted pyridines and related heterocycles, further demonstrating its importance in the synthesis of complex organic molecules with potential pharmacological use (Tyndall et al., 1988).

Future Directions

The future directions for the study of “3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile” could involve further exploration of its potential anti-tubercular activity, as well as a more detailed investigation into its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Further experimental validation is necessary to ascertain the target responsible for the whole cell activity .

properties

IUPAC Name

3-(1-benzoylpiperidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-11-15-16(20-9-8-19-15)23-14-7-4-10-21(12-14)17(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGOVWVMPQCBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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